molecular formula C14H24O2 B12684012 Methyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate CAS No. 84522-27-0

Methyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate

Cat. No.: B12684012
CAS No.: 84522-27-0
M. Wt: 224.34 g/mol
InChI Key: GDVXOQCKZGGAQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding carboxylic acid, while reduction produces an alcohol.

Scientific Research Applications

Methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavorings due to its unique chemical structure.

Mechanism of Action

The mechanism by which methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate: Similar compounds include other bicyclic esters with slight variations in their substituents.

    Cyclohexyl bromide: Another compound with a similar bicyclic structure but different functional groups.

    Phenyl benzoate: A compound with a similar ester functional group but different ring structures.

Uniqueness

Methyl 7-isopropyl-5-methylbicyclo[222]octane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both isopropyl and methyl groups

Properties

CAS No.

84522-27-0

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

methyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C14H24O2/c1-8(2)11-6-10-7-13(14(15)16-4)12(11)5-9(10)3/h8-13H,5-7H2,1-4H3

InChI Key

GDVXOQCKZGGAQG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC1CC2C(=O)OC)C(C)C

Origin of Product

United States

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